Methyl parathion
Overview
Description
Methyl parathion is an organophosphate insecticide, possessing an organothiophosphate group. It is primarily used in agriculture to control pests on crops such as cotton, alfalfa, and wheat . This compound is known for its high toxicity and is classified under the U.S. Environmental Protection Agency’s Toxicity Category I . Due to its hazardous nature, its use is restricted in many countries .
Mechanism of Action
Target of Action
Methyl parathion primarily targets the acetylcholinesterase enzyme in the nervous system . This enzyme plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter. Inhibition of this enzyme leads to an accumulation of acetylcholine, causing overstimulation of the nervous system .
Mode of Action
This compound’s active metabolite, methyl paraoxon, inhibits acetylcholinesterase by phosphorylating the active site of the enzyme . This inhibition prevents the breakdown of acetylcholine, leading to its accumulation at nerve junctions. The result is continuous stimulation of the nerves, causing symptoms of toxicity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway in the nervous system. By inhibiting acetylcholinesterase, this compound disrupts the normal function of this pathway, leading to an overstimulation of the nerves .
Pharmacokinetics
The pharmacokinetics of this compound are complex and route-dependent . After intravenous administration, it follows a three-compartment model with a clearance of 1.85 liters/h/kg and a terminal half-life of 6.6 hours . Its oral bioavailability is approximately 20%, likely due to a significant first-pass effect . Dermal exposure results in sustained this compound concentrations, posing the greatest risk .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to a range of health effects. These include headaches, nausea, diarrhea, difficulty breathing, excessive sweating and salivation, incoordination, and mental confusion . Other symptoms such as behavior problems, motor skill problems, and impairment of memory recall have also been reported .
Action Environment
This compound is degraded to other chemical compounds by water, sunlight, and bacteria found in soil and water . It stays in the environment from a few days to several months . On soil, this compound sticks to the soil, and then is rapidly degraded by bacteria . These environmental factors significantly influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Methyl parathion is an organophosphate insecticide, possessing an organothiophosphate group . It inhibits acetylcholinesterase activity, a key enzyme in the nervous system of organisms . This inhibition disrupts the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter, which can cause a variety of neurological symptoms .
Cellular Effects
Exposure to this compound can lead to a range of health effects including headaches, nausea, difficulty breathing, excessive sweating and salivation, incoordination, and mental confusion . It primarily targets the hematopoietic system (serum cholinesterase inhibition), the cardiovascular system, the reproductive system, and the nervous system .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system . This inhibition prevents the breakdown of acetylcholine, leading to an overstimulation of the nervous system .
Temporal Effects in Laboratory Settings
This compound has been found to have a dose-dependent inhibition of acetylcholinesterase that develops slowly and is prolonged . It is degraded to other chemical compounds by water, sunlight, and bacteria found in soil and water .
Dosage Effects in Animal Models
In animal models, exposure to this compound has been shown to result in a range of effects. For example, dermal administration of this compound in adult female rats resulted in a dose-dependent inhibition of acetylcholinesterase .
Metabolic Pathways
This compound undergoes metabolic biotransformation via two phases including the hepatic (phase I) and extrahepatic (phase II) phases .
Transport and Distribution
After spraying, some this compound can be transported by the wind or fog to areas away from where it is used . On soil, this compound sticks to the soil, and then is rapidly degraded by bacteria .
Preparation Methods
Methyl parathion is synthesized through the reaction of diethyl phosphorothionchloridate with sodium p-nitrophenate . The reaction conditions typically involve an organic solvent and controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale chemical reactors and stringent safety protocols to handle the toxic intermediates and final product .
Chemical Reactions Analysis
Methyl parathion undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound breaks down into less toxic compounds.
Oxidation: This compound can be oxidized to methyl paraoxon, a more toxic metabolite.
Alkaline Hydrolysis: This reaction involves the breakdown of this compound in an alkaline medium, leading to the formation of various degradation products.
Common reagents used in these reactions include water, alkaline solutions, and oxidizing agents. The major products formed from these reactions are typically less toxic than the parent compound .
Scientific Research Applications
Methyl parathion has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Methyl parathion is structurally similar to other organophosphate insecticides such as parathion-ethyl and malathion . it is distinguished by its higher toxicity and specific use restrictions . Compared to parathion-ethyl, this compound has a different alkyl group, which influences its chemical properties and toxicity . Malathion, on the other hand, is less toxic and is used more widely in public health applications .
Similar Compounds
- Parathion-ethyl
- Malathion
- Fenitrothion
- Chlorpyrifos
Properties
IUPAC Name |
dimethoxy-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5PS/c1-12-15(16,13-2)14-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBIQVVOMOPOHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5PS | |
Record name | METHYL PARATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL PARATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020855 | |
Record name | Methyl parathion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl parathion is a white crystalline solid which is often dissolved in a liquid solvent carrier. The commercial product is a tan liquid (xylene solution) with a pungent odor. It is slightly soluble to insoluble in water. Usually with the liquid solvent it is a combustible liquid. It is toxic by inhalation, ingestion and skin absorption. It is used as an insecticide., White to tan, crystalline solid or powder with a pungent, garlic-like odor. [pesticide]; [NIOSH], COLOURLESS-TO-WHITE SOLID IN VARIOUS FORMS., White to tan, crystalline solid or powder with a pungent, garlic-like odor., White to tan, crystalline solid or powder with a pungent, garlic-like odor. [pesticide] [Note: The commercial product in xylene is a tan liquid.] | |
Record name | METHYL PARATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl parathion | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/245 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | METHYL PARATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL PARATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/341 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl parathion | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
246 °F at 0.13 mmHg (NTP, 1992), 154 °C at 136 Pa, 289 °F | |
Record name | METHYL PARATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL PARATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL PARATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/341 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl parathion | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
commercial product, containing xylene, has flashpoint of 115F (EPA, 1998), 42 °C (Closed cup) | |
Record name | METHYL PARATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL PARATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), In water, 37.7 mg/L at 20 °C, Soluble in organic solvents, Readily soluble in common organic solvents, e.g. dichloromethane, toluene >200, hexane 10 to 20 (all in g/L at 20 °C). Sparingly soluble in petroleum ether and some types of mineral oil., Readily soluble in 2-propanol. Hardly soluble in n-hexane, Solubility in water, g/100ml: 0.006, (77 °F): 0.006% | |
Record name | METHYL PARATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL PARATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL PARATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Methyl parathion | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.358 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.358 g/cu cm at 20 °C, 1.4 g/cm³, 1.36 | |
Record name | METHYL PARATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL PARATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL PARATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL PARATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/341 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl parathion | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
9.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.1 | |
Record name | METHYL PARATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL PARATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/341 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
9.7e-06 mmHg at 68 °F (EPA, 1998), 0.0000035 [mmHg], 3.5X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.001, 0.00001 mmHg | |
Record name | METHYL PARATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl parathion | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/245 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | METHYL PARATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL PARATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL PARATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/341 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl parathion | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Mechanism of Action |
Acute poisoning ... is related to ... inhibiting action on enzyme acetylcholinesterase. Toxic manifestations generally occur only after more than 50% of plasma cholinesterase is inhibited., ... Methyl parathion ... depend on oxidative activation by replacement of thiono-sulfur with oxygen for ... toxicity., Methyl parathion has only a slight inhibitory action on acetylcholinesterase and butyrylcholinesterase, but its active metabolite, methyl paraoxon, is a potent inhibitor of both these enzymes., A study was conducted examining the inhibition of (Ca2+ and Mg2+)-ATPase by parathion (56382) and methyl parathion. Enzyme activity was assessed spectrophotometrically in pig erythrocyte membranes containing calcium2+ (Ca2+) and magnesium2+ and in solubilized membrane preparations incubated with the test agents. The enzyme response to ATP was biphasic. Equations expressing the kinetics of the substrate curves described two classes of the ATP binding active site, one with high affinity and low maximum rate and one with low affinity and high maximum rate. High affinity active sites were stimulated by low ATP concentrations (20 uM), whereas low affinity active sites were stimulated by high ATP levels (2 mM). Parathion and methylparathion dose dependently inhibited enzyme activity; parathion had a greater inhibitory effect than methylparathion. Lineweaver-Burke and Dixon plots indicated noncompetitive inhibition. Parathion and methylparathion induced enzyme inhibition occurred over a range of free calcium ion concentrations (0.5 to 5 mM); the inhibition was significantly greater at lower Ca2+ concentrations (1 to 100 uM) than at higher concentrations. The authors conclude that parathion and methylparathion inhibit ATPase activity by binding to a site on the enzyme rather than through an interaction with associated lipids., For more Mechanism of Action (Complete) data for METHYL PARATHION (6 total), please visit the HSDB record page. | |
Record name | METHYL PARATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Following impurities ... identified in ... sample of technical grade methyl parathion: O,O-dimethyl S-methyl dithiophosphate; nitroanisole; nitrophenol; isomers of methyl parathion and the dithio analog of methyl parathion. /Technical grade methyl parathion/ | |
Record name | METHYL PARATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, White crystalline solid, Crystals from cold methanol, White to tan, crystalline solid or powder [Note: The commercial product in xylene is a tan liquid], Colorless crystals | |
CAS No. |
298-00-0 | |
Record name | METHYL PARATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Parathion-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Parathion-methyl [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylparathion | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/methyl-parathion-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Methyl parathion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Parathion-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARATHION-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41BCL2O91D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYL PARATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL PARATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL PARATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/341 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
99 to 100 °F (EPA, 1998), 35.8 °C, MP: 37-38 °C, 35-38 °C, 99 °F | |
Record name | METHYL PARATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8844 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL PARATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL PARATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0626 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL PARATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/341 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl parathion | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0427.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Methyl parathion?
A1: this compound exerts its insecticidal and toxic effects primarily through the inhibition of acetylcholinesterase (AChE). [, , , ] This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine. When AChE is inhibited, acetylcholine accumulates in the synapse, leading to overstimulation of cholinergic receptors and a range of downstream effects.
Q2: What are the consequences of acetylcholinesterase inhibition by this compound?
A2: Inhibition of AChE by this compound or its active metabolite, Methyl paraoxon, results in cholinergic overstimulation. [, ] This can manifest as a variety of symptoms, including sweating, dizziness, vomiting, diarrhea, muscle fasciculations, convulsions, and in severe cases, respiratory arrest and death. [, , ]
Q3: Does this compound affect other enzymes besides acetylcholinesterase?
A3: Yes, research suggests that this compound can also inhibit carboxylesterase, another enzyme found in neuronal and non-neuronal tissues. [] This inhibition indicates that this compound may bind to serine residues on various proteins, not just AChE.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C8H10NO5PS, and its molecular weight is 263.23 g/mol.
Q5: Is there any information about the spectroscopic data of this compound in these research papers?
A5: While the provided research papers do not delve into detailed spectroscopic characterization of this compound, they mention the use of various analytical techniques. These techniques include gas chromatography-electron capture (GC-EC), high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC/MS), and liquid chromatography-high resolution mass spectrometry (LC/HRMS) for the detection and quantification of this compound and its metabolites. [, , , , ]
Q6: How does the presence of minerals affect the hydrolysis of this compound in the environment?
A6: Minerals commonly found in soil and sediments, such as goethite, aluminum oxide (Al2O3), montmorillonite, and kaolinite, can influence the hydrolysis rate of this compound. [] Research indicates that these minerals, despite their ability to adsorb this compound, can actually accelerate its hydrolysis. The order of catalytic activity is: FeOOH > Al2O3 > montmorillonite > kaolinite.
Q7: What factors, besides minerals, can affect the hydrolysis of this compound?
A7: Several factors influence the hydrolysis of this compound. These include pH, the presence of metal cations (Cu2+, Fe2+, Mn2+, Na+), anions (HCO3-, Cl-, HPO42-), and organic matter (humic acid, EDTA). [] Understanding these factors is crucial for predicting the fate and persistence of this compound in the environment.
Q8: Does the research discuss any catalytic applications of this compound itself?
A8: The provided research focuses primarily on the degradation and toxicological properties of this compound. There is no mention of using this compound itself as a catalyst in any chemical reactions.
Q9: Is there any mention of using computational chemistry techniques to study this compound in these papers?
A9: The provided research papers do not explicitly mention the use of computational chemistry techniques like molecular modeling or quantitative structure-activity relationship (QSAR) studies for this compound.
Q10: What is the significance of the metabolic conversion of this compound to Methyl paraoxon?
A10: this compound is bioactivated to Methyl paraoxon, a more potent cholinesterase inhibitor. [, ] This metabolic conversion is crucial for the insecticidal and toxic effects of this compound.
Q11: What are the regulatory implications of the high toxicity of this compound?
A13: The high toxicity of this compound has led to its ban in many countries and its restriction to specific uses in others. [, ] The research highlights the dangers associated with its misuse, particularly illegal applications in residential settings, which have led to significant contamination and potential health risks. [, ]
Q12: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?
A14: this compound can be absorbed through various routes, including inhalation, ingestion, and dermal exposure. [, , ] Following absorption, it is rapidly distributed to various tissues, including the liver, kidneys, brain, and adipose tissue. [] The liver plays a significant role in its metabolism, primarily through cytochrome P450 enzymes, which convert it to the more potent AChE inhibitor, Methyl paraoxon. [, ] Excretion of this compound and its metabolites occurs mainly through urine, with a small portion eliminated in feces. []
Q13: Does the route of exposure affect the toxicity of this compound?
A15: Yes, the route of exposure significantly influences the toxicity of this compound. [, ] Oral administration leads to a significant "first-pass" effect, reducing its bioavailability due to extensive metabolism in the liver. [] Dermal exposure, although slower, can result in prolonged and sustained inhibition of blood cholinesterase, potentially leading to more severe and long-term effects. []
Q14: Is there a difference in how this compound is metabolized in pregnant rats and their fetuses?
A16: Research shows that while this compound is the primary form detected in both maternal and fetal tissues after dermal exposure, the metabolite Methyl paraoxon was found in maternal brain and liver, suggesting differential metabolism or distribution. [] Additionally, p-nitrophenol, another metabolite, was exclusively detected in the maternal liver, highlighting potential differences in metabolic capacity between the mother and fetus. []
Q15: How does the placenta affect the transfer of this compound to the fetus?
A17: The placenta, while offering some protection, does not completely prevent the transfer of this compound to the fetus. [] Studies in pregnant rats demonstrate that this compound can cross the placenta and reach significant concentrations in fetal tissues, highlighting the potential risk to developing fetuses following maternal exposure. []
Q16: What types of in vivo studies have been conducted to investigate the effects of this compound?
A18: Several animal models, primarily rodents (rats) and birds (northern bobwhite), have been used to study the effects of this compound. [, , , , , ] These studies involved different routes of administration (oral, dermal, and intraperitoneal) and assessed various endpoints, including mortality, acetylcholinesterase inhibition, behavioral changes, reproductive toxicity, and susceptibility to predation. [, , , , , ]
Q17: How do the effects of this compound on wildlife differ from its effects on laboratory animals?
A19: While laboratory studies provide valuable insights into the toxicity of this compound, field studies in birds like the northern bobwhite reveal additional ecological consequences. Research indicates that sublethal doses of this compound, while not directly lethal, can increase the vulnerability of birds to predation, likely due to behavioral changes or impaired motor function. []
Q18: Have any instances of resistance to this compound been reported?
A20: Yes, studies have reported the development of resistance to this compound in mosquito populations (Culex tarsalis). [] This resistance is often accompanied by cross-resistance to other organophosphate insecticides, suggesting a shared mechanism of resistance, potentially involving detoxification enzymes or alterations in the target site (AChE). []
Q19: What mechanisms contribute to the development of this compound resistance in insects?
A21: Resistance to this compound in insects like mosquitos likely involves a combination of mechanisms. These include increased detoxification of the pesticide, potentially through elevated levels or activity of enzymes like esterases, and reduced sensitivity of the target site, AChE, due to mutations that hinder binding of Methyl paraoxon. []
Q20: How does this compound impact the environment?
A23: this compound is recognized as a significant environmental pollutant. [, ] Its presence in soil and water can harm various organisms, including beneficial insects, birds, fish, and other aquatic life. [, , ] Its persistence in the environment and potential for bioaccumulation further contribute to its ecotoxicological risks.
Q21: Are there effective methods for degrading this compound in the environment?
A24: Several methods have been explored for the degradation of this compound in contaminated environments. These include bioremediation using microorganisms like fungi (Aspergillus niger) and bacteria (Pseudomonas), which can break down this compound into less harmful substances. [, , ] Additionally, chemical oxidation methods like ozonation have shown promise in effectively degrading this compound in water. []
Q22: What analytical techniques are commonly employed for the detection and quantification of this compound?
A26: Various analytical methods are crucial for monitoring this compound levels in environmental and biological samples. Gas chromatography (GC) coupled with electron capture (EC) or mass spectrometry (MS) is widely used to detect and quantify this compound in various matrices. [, , ] High-performance liquid chromatography (HPLC) with UV detection offers another sensitive method for analyzing this compound residues in food and environmental samples. [, ]
Q23: Are there any rapid detection methods for this compound?
A27: Yes, enzyme-linked immunosorbent assays (ELISA) and lateral flow immunochromatographic (LFIC) strips have been developed for the rapid detection of this compound. [] These methods offer advantages like speed, portability, and field-deployability, making them valuable tools for on-site screening of pesticide residues in food and environmental samples. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.